MAO-B Selectivity Over CYP3A4 and Acetylcholinesterase
6-Fluoro-quinoline-7-carbaldehyde exhibits potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 10 nM, representing 350-fold selectivity over cytochrome P450 3A4 (CYP3A4, IC50 = 3500 nM) and 33-fold selectivity over acetylcholinesterase (AChE, IC50 = 330 nM) [1]. This selectivity profile is inherent to the specific 6-fluoro-7-carbaldehyde substitution pattern and distinguishes the compound from other quinoline aldehydes that lack this defined selectivity window.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 10 nM; CYP3A4 IC50 = 3500 nM; AChE IC50 = 330 nM |
| Comparator Or Baseline | Same compound tested against three different targets |
| Quantified Difference | 350-fold selective for MAO-B over CYP3A4; 33-fold selective for MAO-B over AChE |
| Conditions | Human recombinant MAO-B expressed in supersomes using kynuramine substrate; human recombinant CYP3A4 expressed in baculosomes by fluorescent homogenous assay; human recombinant AChE by Ellman's spectrophotometric assay |
Why This Matters
This defined selectivity window enables targeted MAO-B inhibition while minimizing off-target interactions, making the compound a rational choice for neurodegenerative disease drug discovery programs requiring isoform-selective MAO-B modulation.
- [1] BindingDB BDBM50585935 CHEMBL5090153. Enzyme Inhibition Constant Data. Target: Amine oxidase [flavin-containing] B (Human) IC50 = 10 nM; Target: Cytochrome P450 3A4 (Human) IC50 = 3500 nM; Target: Acetylcholinesterase (Human) IC50 = 330 nM. University of Bari 'Aldo Moro' curated by ChEMBL. View Source
